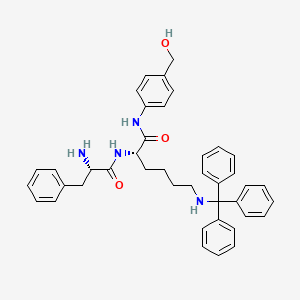

(S)-2-((S)-2-amino-3-phenylpropanamido)-N-(4-(hydroxymethyl)phenyl)-6-(tritylamino)hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (S)-2-((S)-2-amino-3-phenylpropanamido)-N-(4-(hydroxymethyl)phenyl)-6-(tritylamino)hexanamide is a chiral amide derivative featuring:

- Dual stereocenters: (S,S)-configuration at the amino-3-phenylpropanamido moiety.

- Tritylamino (triphenylmethylamino) group: Introduces steric bulk and lipophilicity, which may influence membrane permeability or protect reactive sites during synthesis.

- Hexanamide backbone: Provides structural flexibility and peptide-like character.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-amino-3-phenylpropanamido)-N-(4-(hydroxymethyl)phenyl)-6-(tritylamino)hexanamide typically involves multiple steps, including the formation of amide bonds and the introduction of functional groups. One common approach is to start with the amino acid precursor, which undergoes a series of reactions to introduce the phenyl, hydroxymethyl, and tritylamino groups. The reaction conditions often involve the use of catalysts, protecting groups, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-amino-3-phenylpropanamido)-N-(4-(hydroxymethyl)phenyl)-6-(tritylamino)hexanamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

Reduction: The compound can be reduced to modify the amide or amino groups.

Substitution: The phenyl and tritylamino groups can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the phenyl or tritylamino moieties .

Scientific Research Applications

(S)-2-((S)-2-amino-3-phenylpropanamido)-N-(4-(hydroxymethyl)phenyl)-6-(tritylamino)hexanamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-amino-3-phenylpropanamido)-N-(4-(hydroxymethyl)phenyl)-6-(tritylamino)hexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Hydroxamic Acid Derivatives ()

Compounds such as N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide (4) and benzhydrylamide (5) share:

- Amide backbones : Facilitating peptide-like interactions.

- Hydroxyureido groups : These confer antioxidant activity, as demonstrated in DPPH radical scavenging assays .

Key Differences :

- The target compound lacks hydroxamic acid groups but incorporates a tritylamino group, which may reduce solubility compared to the hydroxyureido derivatives.

- Synthetic routes: Hydroxamic acids in use carbamoylation, whereas the tritylamino group in the target compound likely requires trityl chloride coupling .

Morpholine-Containing Amides ()

Compounds OP-828 , OP-829 , and OP-830 feature:

- Morpholin-4-yl-acetylamino groups: Improve solubility via polar morpholine rings.

- Azido/ethynyl groups : Enable click chemistry for bioconjugation .

Key Differences :

- The target compound’s hydroxymethylphenyl group offers distinct hydrogen-bonding capabilities compared to morpholine’s ether oxygen.

- Functionalization: While azido groups enable modular synthesis, the tritylamino group may serve as a protective group during solid-phase peptide synthesis.

Sulfamoyl Phenyl Pentanamides ()

The compound 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (MW: 493.53) highlights:

- Sulfamoyl groups : Strong electron-withdrawing effects, enhancing binding to charged residues.

- High yield (83%) : Indicates synthetic robustness .

Key Differences :

- Molecular weight : The target compound’s larger size (inferred from the hexanamide backbone and trityl group) may reduce bioavailability compared to this pentanamide derivative.

Phenoxy Acetamido Derivatives ()

Compounds m , n , and o include:

- Dimethylphenoxy acetamido groups: Provide steric bulk similar to the tritylamino group.

- Tetrahydropyrimidin-1(2H)-yl substituents : Enable π-π stacking interactions .

Key Differences :

- Stereochemistry : The target compound’s (S,S)-configuration contrasts with the (2S,4S,5S) and (2R,4R,5S) configurations in , which could lead to divergent biological target selectivity.

- Hydroxy vs. hydroxymethyl : The hydroxy group in compounds may increase polarity compared to the hydroxymethyl group.

Trifluoroacetamido Coumarin Derivatives ()

The compound C28H36F3N5O7 (MW: 611.61) exhibits:

- Trifluoroacetamido group : High electronegativity alters electron distribution.

- Coumarin-derived chromen-7-yl group : Enables fluorescence-based tracking .

Key Differences :

- Lipophilicity: The target compound’s tritylamino group may increase LogP (predicted >3) compared to the coumarin derivative’s LogP of 2.27, favoring membrane penetration.

- Thermal stability : The coumarin derivative’s high boiling point (939°C) suggests superior thermal stability, possibly due to aromatic stacking.

Comparative Data Table

Biological Activity

(S)-2-((S)-2-amino-3-phenylpropanamido)-N-(4-(hydroxymethyl)phenyl)-6-(tritylamino)hexanamide is a complex compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C27H36N4O6 and a molecular weight of approximately 492.6 g/mol. Its structure features a tritylamino group and a hydroxymethylphenyl moiety, which contribute to its biological interactions.

Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes involved in metabolic pathways:

- Enzyme Inhibition : The compound has been noted for its inhibitory effects on aminopeptidases, particularly in studies involving Sus scrofa (pigs). For instance, it demonstrated moderate inhibition with an IC50 value of 0.054 µM in enzyme assays conducted at 37°C in a phosphate-buffered saline solution .

- Anti-inflammatory Activity : Similar compounds with structural analogs have shown promise as anti-inflammatory agents. For example, related structures have inhibited cyclooxygenase (COX) and lipoxygenase pathways, which are crucial in the inflammatory response .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Study 1: Inhibition of Inflammatory Pathways

A study investigated the effects of similar compounds on inflammatory pathways in mice. The results indicated that these compounds significantly reduced leukotriene levels associated with skin inflammation when applied topically, demonstrating potential for treating inflammatory skin conditions.

Case Study 2: Enzyme Inhibition in Cancer Research

Another case study focused on the anti-cancer properties of structurally similar compounds. These compounds were shown to inhibit specific proteases involved in tumor progression, suggesting that this compound may also have applications in oncology.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the tritylamino group in this compound?

The trityl (triphenylmethyl) group is typically introduced via nucleophilic substitution or amide coupling. For example, trityl-protected amines can be synthesized using trityl chloride under basic conditions (e.g., triethylamine in anhydrous DCM). Post-coupling, the trityl group enhances steric protection during subsequent reactions. After synthesis, deprotection is achieved using mild acids (e.g., 1% TFA in DCM), though care must be taken to avoid cleaving other acid-sensitive groups .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- NMR Spectroscopy : 1H and 13C NMR confirm stereochemistry and functional groups (e.g., hydroxymethylphenyl at δ 4.5–5.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) monitors purity (>98% by area). Chiral HPLC (e.g., Chiralpak® OD) ensures enantiomeric excess .

Q. How can solubility challenges posed by the trityl group be addressed during synthesis?

The hydrophobic trityl group reduces solubility in polar solvents. Strategies include:

- Using mixed solvents (e.g., DMF:THF or DCM:MeOH).

- Sonication or heating to improve dissolution.

- Introducing temporary solubilizing tags (e.g., Boc or Fmoc) during intermediate steps .

Advanced Research Questions

Q. How can racemization at chiral centers be minimized during amide bond formation?

Racemization is common during carbodiimide-mediated couplings (e.g., EDC/HOBt). To mitigate:

- Use low-temperature conditions (0–4°C).

- Employ coupling agents like HATU or PyBOP, which reduce reaction time and side reactions.

- Monitor reaction progress via 1H NMR for unexpected diastereomer formation .

Q. What methodologies resolve diastereomeric impurities formed during synthesis?

- Chiral Chromatography : Use columns like Chiralpak® AD-H with hexane:isopropanol gradients.

- Crystallization : Diastereomers often exhibit distinct solubility profiles; fractional crystallization in ethyl acetate/hexane can isolate the desired isomer.

- Dynamic Kinetic Resolution : Catalytic asymmetric synthesis with chiral ligands (e.g., BINAP) ensures stereochemical fidelity .

Q. How can kinetic stability studies evaluate the hydroxymethylphenyl moiety’s susceptibility to hydrolysis?

- pH-Varied Stability Assays : Incubate the compound in buffers (pH 1–10) at 37°C. Analyze degradation via HPLC-MS.

- Accelerated Stability Testing : Expose to elevated temperatures (40–60°C) and humidity (75% RH). Hydrolysis products (e.g., free hydroxymethylphenyl) indicate instability.

- Protection Strategies : Acetylation of the hydroxymethyl group (e.g., using acetic anhydride) improves stability in acidic conditions .

Q. Data Contradiction Analysis

Q. If mass spectrometry reveals a higher-than-expected molecular ion peak, what side reactions should be investigated?

- Trityl Group Oxidation : Triphenylmethyl groups may oxidize to triphenylmethanol under aerobic conditions. Confirm via 1H NMR (loss of trityl CH3 signals).

- Incomplete Deprotection : Residual trityl groups increase molecular weight. Re-run deprotection with extended TFA exposure .

Q. How to distinguish diastereomers from synthetic byproducts in NMR spectra?

- 2D NMR (COSY, NOESY) : Correlate coupling constants (e.g., 3JHH) to confirm stereochemistry.

- Chiral Derivatization : React with a chiral auxiliary (e.g., Mosher’s acid) and compare 19F NMR shifts.

- X-ray Crystallography : Definitive structural assignment for crystalline intermediates .

Q. Methodological Best Practices

- Stereochemical Confirmation : Always combine chiral HPLC with optical rotation measurements ([α]D) for unambiguous assignment.

- Scale-Up Considerations : Replace hazardous solvents (e.g., DCM) with greener alternatives (e.g., 2-MeTHF) during process optimization.

- Quality Control : Implement in-line FTIR for real-time monitoring of amide bond formation and trityl group integrity .

Properties

Molecular Formula |

C41H44N4O3 |

|---|---|

Molecular Weight |

640.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-6-(tritylamino)hexanamide |

InChI |

InChI=1S/C41H44N4O3/c42-37(29-31-15-5-1-6-16-31)39(47)45-38(40(48)44-36-26-24-32(30-46)25-27-36)23-13-14-28-43-41(33-17-7-2-8-18-33,34-19-9-3-10-20-34)35-21-11-4-12-22-35/h1-12,15-22,24-27,37-38,43,46H,13-14,23,28-30,42H2,(H,44,48)(H,45,47)/t37-,38-/m0/s1 |

InChI Key |

JRDKYBVXCPNPRU-UWXQCODUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)CO)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)CO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.